molecular formula C13H22O2 B1584938 3,3,5-Trimethylcyclohexyl methacrylate CAS No. 7779-31-9

3,3,5-Trimethylcyclohexyl methacrylate

Cat. No.: B1584938
CAS No.: 7779-31-9
M. Wt: 210.31 g/mol
InChI Key: DABQKEQFLJIRHU-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl methacrylate is a chemical compound known for its unique structure and properties. It is an ester monomer with a bulky alkyl group, making it chemically stable and useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,5-Trimethylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 3,3,5-trimethylcyclohexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The process may include additional steps such as purification through distillation to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymers: Used in various industrial applications.

    Methacrylic Acid and 3,3,5-Trimethylcyclohexanol: Products of hydrolysis.

Scientific Research Applications

3,3,5-Trimethylcyclohexyl methacrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl methacrylate primarily involves its ability to polymerize and form stable polymers. The bulky alkyl group in its structure provides steric hindrance, which contributes to the stability and unique properties of the resulting polymers. These polymers exhibit excellent chemical, water, and abrasion resistance, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Isobornyl methacrylate
  • Cyclohexyl methacrylate
  • Isodecyl methacrylate
  • Triethylene glycol dimethacrylate

Uniqueness

Compared to similar compounds, 3,3,5-Trimethylcyclohexyl methacrylate offers unique advantages such as lower viscosity, lower odor, and excellent solvency. Its bulky alkyl group provides enhanced stability and resistance to environmental factors, making it a preferred choice for specific applications .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQKEQFLJIRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75673-26-6
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75673-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5044990
Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7779-31-9
Record name 3,3,5-Trimethylcyclohexyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,5-Trimethylcyclohexyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-trimethylcyclohexyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508SPW3T3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is understanding the phase behavior of 3,3,5-Trimethylcyclohexyl methacrylate (335-TMCHMA) in high-pressure CO2 important?

A1: [] This knowledge is crucial for developing efficient and environmentally friendly supercritical fluid processes involving 335-TMCHMA. Supercritical CO2 acts as a solvent in these processes, offering advantages like tunable solvent properties and easy separation. Understanding the phase behavior, particularly the solubility of 335-TMCHMA in CO2 under different pressures and temperatures, allows for precise control and optimization of these processes. [] This can lead to more sustainable and efficient manufacturing methods for products potentially involving 335-TMCHMA as a building block.

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